N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-bromophenyl)acetamide
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Description
N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-bromophenyl)acetamide, commonly known as DBAA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DBAA is a derivative of thieno[3,2-c]pyridine-4(5H)-one, which is a heterocyclic compound that has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
Potential Use in Pesticides
Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds like N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized by X-ray powder diffraction, suggesting potential applications as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).Antiviral Properties
N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides, related to the compound , have demonstrated significant antiviral properties against human cytomegalovirus, with certain derivatives showing powerful virus inhibitory activity (Paramonova et al., 2020).Antioxidant Activity
The compound N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative of the compound of interest, has shown potent free radical scavenging activity, comparable to known antioxidants BHT and BHA. This activity is primarily due to its OH bond being more active for trapping free radicals (Boudebbous et al., 2021).Cytotoxicity and Molecular Structure Analysis
Research on compounds like N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide has revealed cytotoxicity against certain cell types and provided insights into molecular structural studies. These studies are important for understanding the compound's stability, chemical reactivity, and other parameters (Gouda et al., 2022).Anticancer Drug Development
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally similar to the compound , has been synthesized and evaluated as an anticancer drug through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).Anticonvulsant and Antidepressant Activity
Research has been conducted on derivatives like 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide, which have been synthesized and evaluated for their anticonvulsant and antidepressant activities (Xie et al., 2013).
properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-9(15)14(11-4-2-10(13)3-5-11)12-6-7-18(16,17)8-12/h2-7,12H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWONIHKAYVGLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-bromophenyl)acetamide |
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